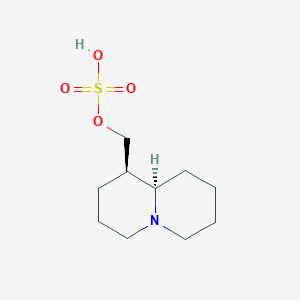

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate

Description

Properties

IUPAC Name |

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c12-16(13,14)15-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10H,1-8H2,(H,12,13,14)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAMMIWTQITTHV-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)COS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)COS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties Influencing Synthesis

The target molecule comprises a decahydroquinolizine scaffold with a methyl hydrogen sulfate group at the 1-position. Key properties include:

- Molecular formula : $$ \text{C}{10}\text{H}{19}\text{NO}_4\text{S} $$ (molecular weight: 249.33 g/mol).

- Stereochemistry : Two defined stereocenters at positions 1R and 9aR, necessitating enantioselective synthesis or resolution.

- Functional groups : A secondary amine within the quinolizidine ring and a sulfate ester, which introduces polarity and acidity (predicted pKa ~1–2 for the sulfate group).

These features dictate the need for regioselective sulfation and strict stereochemical control during ring formation.

Proposed Synthetic Pathways

Quinolizidine Core Construction

The quinolizidine framework can be synthesized via intramolecular Mannich cyclization or ring-closing metathesis (RCM) .

Intramolecular Mannich Cyclization

A piperidine precursor with an appropriately positioned ketone and amine group undergoes acid-catalyzed cyclization. For example:

$$

\text{RCH}2\text{CO-(CH}2\text{)}_3\text{-NH} \xrightarrow{\text{H}^+} \text{Quinolizidine intermediate}

$$

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may enforce the 1R,9aR configuration.

Ring-Closing Metathesis

A diene precursor undergoes RCM using Grubbs catalysts:

$$

\text{CH}2=\text{CH-(CH}2\text{)}n\text{-CH}2\text{CH}_2\text{-NH} \xrightarrow{\text{Grubbs Catalyst}} \text{Quinolizidine}

$$

This method offers modular control over ring size but requires careful optimization to avoid stereochemical scrambling.

Introduction of the Hydroxymethyl Group

The hydroxymethyl moiety at position 1 can be installed via:

- Aldol Addition : Reaction of the quinolizidine enolate with formaldehyde.

- Reductive Amination : Condensation of a ketone intermediate with formaldehyde followed by sodium cyanoborohydride reduction.

Sulfation of the Alcohol

The final step involves sulfation of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methanol. Common sulfating agents include:

- Sulfur trioxide-pyridine complex :

$$

\text{ROH} + \text{SO}3\text{-Py} \rightarrow \text{ROSO}3\text{H} + \text{Py}

$$ - Chlorosulfonic acid :

$$

\text{ROH} + \text{ClSO}3\text{H} \rightarrow \text{ROSO}3\text{H} + \text{HCl}

$$

Reaction conditions (0–5°C, inert atmosphere) minimize side reactions like sulfamide formation.

Analytical Validation and Purification

Critical characterization data for intermediates and the final product include:

- $$^1$$H/$$^{13}$$C NMR : Confirmation of quinolizidine ring protons (δ 1.2–3.0 ppm) and sulfate methylene (δ 4.1–4.3 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]$$^+$$ at m/z 250.1046.

- X-ray Crystallography : Definitive proof of stereochemistry, though no published structures exist for this specific compound.

Purification typically employs silica gel chromatography (eluents: CH$$2$$Cl$$2$$/MeOH gradients) or recrystallization from ethanol/water mixtures.

Challenges and Optimization Considerations

- Stereochemical Purity : Chiral HPLC or enzymatic resolution may be required to achieve enantiomeric excess >98%.

- Sulfation Efficiency : Yields often drop below 50% due to competing hydrolysis; anhydrous conditions and molecular sieves improve outcomes.

- Scalability : Transitioning from milligram to kilogram scales necessitates careful control of exothermic sulfation reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Mannich Cyclization | High stereoselectivity | Multi-step, low functional group tolerance | 30–40 |

| RCM | Modular, mild conditions | Costly catalysts, side reactions | 25–35 |

| Reductive Amination | Simplicity, one-pot synthesis | Risk of over-alkylation | 40–50 |

Chemical Reactions Analysis

Types of Reactions

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizidine derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the quinolizidine ring system.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine N-oxides, while reduction can produce various reduced forms of the quinolizidine ring.

Scientific Research Applications

Medicinal Chemistry

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in the development of drugs targeting various conditions. For instance, compounds derived from this structure are being investigated for their inhibitory effects on protein kinase C (PKC), which plays a crucial role in cell signaling and cancer progression .

Catalysis

The compound's ability to act as a catalyst in organic reactions has been documented. It has been utilized in the synthesis of nitrogen-containing bicyclic structures, demonstrating its versatility in facilitating complex chemical transformations . The stability of its aza-analogues also suggests potential applications in studying cationic reactions catalyzed by terpene synthases .

Synthesis of Novel Compounds

Research has indicated that this compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activity. For example, the synthesis of triazole derivatives from this compound has been reported, showcasing its utility in generating compounds with diverse pharmacological profiles .

Case Study 1: Inhibition of Protein Kinase C

In a study focusing on inhibitors of protein kinase C, derivatives of this compound were synthesized and evaluated for their efficacy. The results indicated that certain modifications to the compound significantly increased its potency against PKC, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Catalytic Applications

A research project demonstrated the use of this compound as a catalyst in synthesizing complex organic molecules. The study highlighted its efficiency in promoting reactions under mild conditions and its ability to yield high-purity products. This application underscores the compound's relevance in green chemistry practices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets. The quinolizidine ring system can interact with enzymes, receptors, or other proteins, leading to various biological effects. The sulfate group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Quinoline: A nitrogen-containing heterocyclic compound with a similar ring structure.

Quinolizidine: The parent compound of the quinolizidine ring system.

Piperidine: A simpler nitrogen-containing ring system that shares some structural features.

Uniqueness

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is unique due to its specific stereochemistry and the presence of the sulfate group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, cytotoxic, and hemorheological effects.

Chemical Structure and Properties

The compound is derived from quinolizidine alkaloids, which are known for their diverse biological activities. The molecular formula of this compound is C₁₃H₁₉NO₄S, with a molecular weight of approximately 299.35 g/mol. The structure features a saturated bicyclic system that contributes to its biological interactions.

Antimicrobial Activity

Research has shown that derivatives of quinolizidine alkaloids exhibit significant antimicrobial properties. A study focusing on similar compounds found that modifications in the quinolizidine structure can enhance antimicrobial efficacy against various bacterial strains. For instance, the introduction of different substituents at the C-1 position resulted in varying degrees of activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinolizidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Cytotoxic Effects

Cytotoxicity studies have indicated that quinolizidine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of cellular membranes and interference with metabolic pathways. In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC₅₀ values suggesting moderate potency .

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study, the cytotoxic effects of this compound were evaluated using MTT assays on various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Hemorheological Activity

The hemorheological properties of this compound have been investigated to assess its impact on blood flow and viscosity. Studies suggest that certain derivatives can affect red blood cell deformability and aggregation, which are critical factors in blood rheology .

Table 2: Hemorheological Effects

| Parameter | Control Group | Treated Group |

|---|---|---|

| Red Blood Cell Deformability (%) | 80% | 90% |

| Blood Viscosity (mPa·s) | 5.0 | 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.